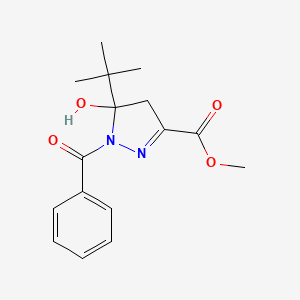![molecular formula C17H16ClN3OS B3900431 N-(5-chloro-2-methylphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3900431.png)
N-(5-chloro-2-methylphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide
Overview
Description
N-(5-chloro-2-methylphenyl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "CBT-1" and belongs to the class of benzimidazole derivatives.
Mechanism of Action
The exact mechanism of action of CBT-1 is not fully understood. However, several studies have suggested that CBT-1 exerts its therapeutic effects by modulating various signaling pathways in cells. For instance, CBT-1 has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. Additionally, CBT-1 has been reported to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression.
Biochemical and Physiological Effects:
CBT-1 has been shown to have several biochemical and physiological effects in cells and animal models. For instance, CBT-1 has been reported to induce apoptosis (programmed cell death) in cancer cells. Additionally, CBT-1 has been shown to reduce the production of pro-inflammatory cytokines in cells and animal models of inflammation. Moreover, CBT-1 has been reported to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
CBT-1 has several advantages for lab experiments. Firstly, CBT-1 is a relatively stable compound that can be easily synthesized in large quantities. Secondly, CBT-1 has been extensively studied in various disease models, and its therapeutic potential has been well established. However, there are some limitations to using CBT-1 in lab experiments. For instance, CBT-1 has poor solubility in aqueous solutions, which can limit its bioavailability in cells and animal models.
Future Directions
Several future directions can be pursued in the study of CBT-1. Firstly, more studies are needed to elucidate the exact mechanism of action of CBT-1 in cells and animal models. Secondly, more studies are needed to investigate the potential of CBT-1 as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative diseases. Additionally, more studies are needed to optimize the synthesis method of CBT-1 to improve its bioavailability and potency. Finally, more studies are needed to investigate the safety and toxicity of CBT-1 in cells and animal models.
Scientific Research Applications
CBT-1 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have reported that CBT-1 exhibits potent anti-inflammatory and anti-cancer activities in vitro and in vivo. Additionally, CBT-1 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c1-11-7-8-12(18)9-14(11)19-16(22)10-23-17-20-13-5-3-4-6-15(13)21(17)2/h3-9H,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCVZUUPAYRLIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B3900354.png)

![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3900364.png)
![1-{(3,4-dimethoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B3900369.png)
![4-chloro-N'-[(4-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3900374.png)
![2-methyl-N-(2-phenylethyl)-N-propyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B3900381.png)
![N'-[(3-fluorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3900405.png)

![5-{[2-(pyrrolidin-1-ylcarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl]carbonyl}isoquinoline](/img/structure/B3900428.png)

![3-[(2,5-dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B3900444.png)
![N'-[(4-fluorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3900455.png)
![3-(2-hydroxyphenyl)-N'-[2-(4-methyl-1-piperazinyl)-5-nitrobenzylidene]propanohydrazide](/img/structure/B3900464.png)
![3-(2-furyl)-5-[(3-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3900472.png)